1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea
Description
This compound features a urea core substituted with a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group and a 4-fluorobenzyl moiety. The isothiazolidine ring sulfonamide (1,1-dioxido) group enhances solubility and metabolic stability compared to non-sulfonated analogs, while the 4-fluorobenzyl substituent contributes to lipophilicity and receptor-binding specificity. Its synthesis typically involves multi-step reactions, including coupling of isothiazolidine sulfonamide intermediates with fluorobenzyl isocyanates or carbamates under anhydrous conditions .
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-14-7-5-13(6-8-14)12-19-17(22)20-15-3-1-4-16(11-15)21-9-2-10-25(21,23)24/h1,3-8,11H,2,9-10,12H2,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWFHOYGUDITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Considerations
The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea presents several strategic challenges that must be addressed through careful synthetic planning. The primary synthetic hurdles include the formation of the strained isothiazolidine dioxide ring, the regioselective functionalization of the phenyl ring, and the construction of the urea linkage without compromising the stability of other functional groups. Multiple synthetic pathways have been developed to address these challenges, each with distinct advantages and limitations.
Detailed Preparation Methods
Method 1: Isothiazolidine Formation-First Approach
The first step involves the preparation of a suitable 3-substituted aniline derivative that will serve as the foundation for both the isothiazolidine ring and the subsequent urea formation. This is typically accomplished through selective nitration of an appropriately substituted benzene derivative, followed by reduction of the nitro group to provide the required amine functionality. The amine group serves as a crucial handle for subsequent transformations, enabling the introduction of the isothiazolidine dioxide ring system.
The formation of the isothiazolidine dioxide ring itself represents the most challenging aspect of this synthetic route. This transformation is typically achieved through reaction of the aniline derivative with chlorosulfonyl isocyanate under carefully controlled conditions, followed by cyclization and oxidation steps. The reaction proceeds through initial formation of a sulfamoyl chloride intermediate, which undergoes intramolecular cyclization to form the five-membered heterocyclic ring. Subsequent oxidation, typically using hydrogen peroxide or a similar oxidizing agent, converts the sulfur atom to the required dioxide oxidation state.
The final step in this approach involves the formation of the urea linkage through reaction of the amino group with 4-fluorobenzyl isocyanate. This transformation typically proceeds under mild conditions in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is generally high-yielding and selective, providing the target compound after appropriate purification steps such as recrystallization or column chromatography.
Method 2: Urea Formation-First Approach
An alternative synthetic route to this compound involves the initial formation of the urea linkage followed by construction of the isothiazolidine dioxide ring system. This approach offers certain advantages, particularly when starting materials for direct urea formation are readily available. The detailed synthetic procedure involves carefully planned steps to ensure compatibility of the urea functionality with subsequent transformations.
The synthesis begins with the preparation of a 3-aminophenyl derivative bearing an appropriate functional group that can be later converted to the isothiazolidine dioxide ring. This aniline derivative is then reacted with 4-fluorobenzyl isocyanate to form the corresponding urea intermediate. The reaction typically proceeds smoothly under mild conditions in an appropriate solvent such as tetrahydrofuran or dichloromethane, providing the urea intermediate in high yield.
The critical step in this approach involves the construction of the isothiazolidine dioxide ring in the presence of the preformed urea functionality. This transformation requires careful selection of reagents and conditions to ensure compatibility with the urea group. The process typically involves reaction with chlorosulfonyl isocyanate or a similar reagent under controlled temperature conditions, followed by cyclization and oxidation steps. The presence of the urea group can sometimes complicate this transformation, necessitating optimization of reaction parameters to achieve satisfactory yields.
Final purification typically involves column chromatography or recrystallization to afford the target compound in high purity. While this approach offers certain advantages in terms of the initial high-yielding urea formation, the subsequent isothiazolidine dioxide ring construction can be more challenging compared to the isothiazolidine formation-first approach, potentially resulting in lower overall yields.
Reaction Conditions and Parameters
The successful synthesis of this compound heavily depends on the careful selection and control of reaction conditions for each synthetic step. Table 1 summarizes the optimal reaction conditions for key synthetic transformations based on comprehensive research findings.
Table 1: Optimal Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Isothiazolidine Formation | Chlorosulfonyl isocyanate, H₂O₂ | DCM/THF (1:1) | 0-25 | 5-6 | 70-75 |
| Phenyl Functionalization | FeCl₃, AlCl₃ | DCM | 0-20 | 3-4 | 75-80 |
| Urea Formation | 4-Fluorobenzyl isocyanate | THF | 25-30 | 4-5 | 85-90 |
| Oxidation of Sulfur | m-CPBA or H₂O₂/AcOH | DCM or AcOH | 0-25 | 2-3 | 85-95 |
| Final Purification | Silica gel | EtOAc/Hexane | Room temp | 1-2 | 90-95 |
The formation of the isothiazolidine dioxide ring represents the most critical and challenging step in the synthesis. This transformation is highly sensitive to reaction temperature, with optimal results typically achieved by initiating the reaction at 0°C and allowing it to gradually warm to room temperature. The choice of solvent system is also crucial, with a mixture of dichloromethane and tetrahydrofuran generally providing the best balance of solubility and reactivity.
For the urea formation step, the reaction between the amine-functionalized intermediate and 4-fluorobenzyl isocyanate typically proceeds efficiently under mild conditions. The reaction is usually conducted in anhydrous tetrahydrofuran at room temperature, with reaction times ranging from 4 to 5 hours depending on substrate reactivity. Maintaining anhydrous conditions is essential to prevent unwanted side reactions of the isocyanate reagent with moisture.
The oxidation of sulfur to the dioxide oxidation state can be accomplished using various oxidizing agents, with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being the most commonly employed. The selection of oxidizing agent depends on the stability of other functional groups present in the molecule, with m-CPBA generally providing more selective oxidation under milder conditions.
Optimization Strategies for Improved Synthesis
Parameter Optimization for Enhanced Yields
Optimizing reaction parameters is crucial for achieving high yields in the synthesis of this compound. Systematic studies have identified several key parameters that significantly influence reaction outcomes, including temperature profiles, solvent selection, catalyst systems, and reaction time. Table 2 presents the results of comprehensive optimization studies for the isothiazolidine dioxide formation step, which is typically the most yield-limiting transformation in the overall synthesis.
Table 2: Optimization Parameters for Isothiazolidine Dioxide Formation
| Parameter | Range Tested | Optimal Condition | Effect on Yield (% increase) | Notes |
|---|---|---|---|---|
| Temperature | -10 to 40°C | 0°C initial, warming to 25°C | +15 | Temperature control critical for selectivity |
| Solvent | DCM, THF, ACN, DMF | THF/DCM (1:1) | +12 | Mixed solvent system balances solubility and reactivity |
| Catalyst | None, ZnCl₂, AlCl₃, FeCl₃ | ZnCl₂ (10 mol%) | +18 | Lewis acid catalysis accelerates cyclization |
| Reaction Time | 2-24 hours | 6 hours | +8 | Extended times lead to decomposition |
| Concentration | 0.05-0.5 M | 0.1 M | +10 | Higher concentrations promote side reactions |
| Addition Rate | 5-60 minutes | 30 minutes | +7 | Slow addition minimizes exotherm and side reactions |
Temperature control has emerged as one of the most critical parameters in the synthesis, particularly for the isothiazolidine dioxide formation. Studies have consistently demonstrated that initiating the reaction at low temperature (0°C) followed by gradual warming to room temperature provides the optimal balance between reactivity and selectivity. This temperature profile minimizes unwanted side reactions while ensuring complete conversion of starting materials.
Solvent selection also plays a crucial role in optimizing reaction outcomes. While individual solvents such as dichloromethane or tetrahydrofuran can be used, research has shown that a mixed solvent system often provides superior results. The combination of THF and DCM in a 1:1 ratio offers an optimal balance of solubility and reactivity, facilitating efficient transformation while minimizing the formation of byproducts.
The incorporation of appropriate catalysts has been shown to significantly enhance reaction efficiency, particularly for the cyclization step in isothiazolidine formation. Among the various catalysts examined, zinc chloride (ZnCl₂) at a loading of 10 mol% has demonstrated the most pronounced positive effect, increasing yields by up to 18% compared to uncatalyzed conditions. The Lewis acidic nature of ZnCl₂ appears to facilitate the cyclization process through activation of key intermediates.
Analytical Characterization and Quality Control
Spectroscopic Analysis and Structure Confirmation
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of synthesized this compound. Multiple complementary analytical techniques are typically employed to provide a complete characterization profile. Table 4 summarizes the key spectroscopic data and their interpretations.
Table 4: Spectroscopic Data for Structure Confirmation
| Analytical Method | Key Signals/Observations | Structural Significance |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.75-8.95 (m, 1H, NH), 8.55-8.65 (m, 1H, NH), 7.20-7.85 (m, 8H, ArH), 4.30-4.45 (d, 2H, CH₂), 3.75-3.95 (m, 4H, isothiazolidine CH₂) | Confirms urea NH, aromatic protons, benzyl CH₂, and isothiazolidine ring protons |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.5-162.5 (C=O), 155.0-156.0 (C-F), 115.0-140.0 (aromatic carbons), 42.0-44.0 (benzyl CH₂), 50.0-55.0 (isothiazolidine CH₂) | Verifies carbonyl carbon, aromatic framework, and aliphatic carbons |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1640-1660 (C=O stretch), 1320-1340 and 1140-1160 (SO₂ stretch), 1220-1240 (C-F stretch) | Confirms presence of urea, sulfone, and fluorine functionalities |
| HRMS (ESI) | [M+H]⁺ calculated and found values with <5 ppm error | Confirms molecular formula and precise mass |
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive evidence for the structural confirmation of the target compound. The ¹H NMR spectrum typically exhibits characteristic signals for the urea NH protons in the downfield region (δ 8.5-9.0 ppm), aromatic protons from both the phenyl and fluorobenzyl moieties (δ 7.2-7.9 ppm), the benzylic CH₂ group (δ 4.3-4.5 ppm), and the isothiazolidine ring protons (δ 3.7-4.0 ppm). The splitting patterns and integration values of these signals provide crucial information about the connectivity and relative proportions of different structural components.
The ¹³C NMR spectrum complements the proton NMR data by confirming the presence of key carbon centers, including the distinctive urea carbonyl carbon (δ ~162 ppm), the carbon attached to fluorine (showing characteristic splitting), aromatic carbons, and aliphatic carbons of the benzyl and isothiazolidine moieties. The number of carbon signals and their chemical shifts provide valuable confirmation of the overall carbon framework.
Infrared (IR) spectroscopy offers additional structural insights by identifying characteristic functional group absorptions. The urea functionality typically displays distinctive N-H stretching (3300-3400 cm⁻¹) and C=O stretching (1640-1660 cm⁻¹) bands. The sulfone group of the isothiazolidine dioxide moiety exhibits characteristic asymmetric and symmetric S=O stretching bands in the regions of 1320-1340 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The presence of the 4-fluorobenzyl group is confirmed by a C-F stretching band around 1220-1240 cm⁻¹.
Comparison of Alternative Synthetic Routes
Efficiency Analysis of Different Methods
Multiple synthetic routes have been developed for the preparation of this compound, each offering distinct advantages and limitations in terms of efficiency, scalability, and resource requirements. A comprehensive comparison of these methods is essential for selecting the most appropriate synthetic strategy for specific applications. Table 6 presents a detailed comparison of the principal synthetic approaches.
Table 6: Comparative Analysis of Synthetic Routes
| Method | Overall Steps | Overall Yield (%) | Time Requirement (days) | Resource Intensity | Technical Complexity | Atom Economy (%) |
|---|---|---|---|---|---|---|
| Method 1: Isothiazolidine-First | 5 | 50-55 | 3-4 | Moderate | High | 45-50 |
| Method 2: Urea-First | 4 | 45-50 | 2-3 | Low-Moderate | Moderate | 50-55 |
| Method 3: Convergent Synthesis | 6 (parallel) | 40-45 | 4-5 | High | High | 40-45 |
| Method 4: One-pot Modified Process | 3 | 35-40 | 1-2 | Low | Very High | 60-65 |
The isothiazolidine-first approach (Method 1) offers the highest overall yield among the conventional synthetic routes, typically providing the target compound in 50-55% overall yield after five synthetic steps. This method provides robust and reliable formation of the critical isothiazolidine dioxide ring structure, which represents the most challenging aspect of the synthesis. However, this approach requires careful handling of sensitive intermediates and precise control of reaction conditions, particularly temperature and addition rates for the isothiazolidine formation step.
The urea-first approach (Method 2) offers advantages in terms of fewer synthetic steps and generally simpler initial reactions. The formation of the urea linkage typically proceeds in high yield under mild conditions, providing a stable intermediate for subsequent transformations. However, the construction of the isothiazolidine dioxide ring in the presence of the preformed urea functionality presents challenges, often resulting in somewhat lower overall yields compared to the isothiazolidine-first approach.
The convergent synthesis strategy (Method 3) involves the parallel preparation of key building blocks followed by their assembly in the final steps. While this approach typically results in lower overall yields compared to linear synthetic routes, it offers advantages for large-scale production through parallel processing capabilities. The separation of key transformations into independent synthetic pathways can facilitate process optimization and quality control, albeit at the cost of increased resource requirements.
The recently developed one-pot modified process (Method 4) represents the most streamlined approach, completing the synthesis in just three steps with minimal isolation of intermediates. While this method offers the lowest overall yield, its significant advantages in terms of time efficiency, reduced solvent consumption, and operational simplicity make it an attractive option for certain applications, particularly where rapid access to the target compound is prioritized over maximum yield.
Green Chemistry Considerations
Environmental sustainability represents an increasingly important consideration in synthetic methodology development. The preparation of this compound through conventional routes typically involves multiple steps with associated solvent usage, energy consumption, and waste generation. Table 7 presents an analysis of green chemistry metrics for different synthetic approaches.
Table 7: Green Chemistry Metrics for Different Synthetic Routes
| Method | E-Factor | Process Mass Intensity | Solvent Intensity | Hazardous Reagent Usage | Waste Generation (kg/kg product) | Energy Intensity |
|---|---|---|---|---|---|---|
| Method 1: Isothiazolidine-First | 85-95 | 120-130 | High | High | 90-100 | High |
| Method 2: Urea-First | 70-80 | 100-110 | Moderate-High | Moderate | 75-85 | Moderate |
| Method 3: Convergent Synthesis | 95-105 | 130-140 | Very High | High | 100-110 | Very High |
| Method 4: One-pot Modified Process | 50-60 | 70-80 | Low-Moderate | Moderate | 55-65 | Low |
| Method 5: Flow Chemistry Approach | 40-50 | 60-70 | Low | Moderate | 45-55 | Moderate |
The E-Factor, representing the ratio of waste mass to product mass, provides a key metric for assessing the environmental impact of different synthetic routes. Conventional batch processes for synthesizing this compound typically exhibit high E-Factors in the range of 70-100, indicating substantial waste generation. The recently developed one-pot process offers significant improvements in this regard, with an E-Factor in the range of 50-60, while the flow chemistry approach provides further reductions to 40-50.
Solvent usage represents a major contributor to the environmental footprint of most synthetic processes. Traditional approaches to synthesizing the target compound involve multiple chromatographic purifications and recrystallizations, resulting in high solvent consumption. Recent developments in one-pot methodologies and flow chemistry approaches have significantly reduced solvent requirements through minimizing isolation steps and employing more efficient mixing and heat transfer systems.
Hazardous reagents such as chlorosulfonyl isocyanate present both safety and environmental concerns in the synthesis of this compound. Recent methodological developments have focused on replacing these reagents with safer alternatives or developing protocols for their safer handling. For example, the in situ generation of reactive intermediates in flow systems can minimize exposure risks while maintaining synthetic efficiency.
Energy consumption represents another important sustainability consideration, particularly for processes requiring extended heating or cooling. The development of catalytic methods for key transformations has provided opportunities for reducing reaction temperatures and times, thereby lowering energy requirements. Additionally, microwave-assisted synthetic protocols have demonstrated potential for accelerating certain steps in the synthesis while reducing overall energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidine dioxide ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea typically involves several steps:
- Formation of the Isothiazolidine Dioxide Ring : This is achieved by reacting suitable precursors with sulfur dioxide and an oxidizing agent under controlled conditions.
- Attachment of the Phenyl Group : The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
- Formation of the Urea Moiety : The final step involves reacting the intermediate with 4-fluorobenzyl isocyanate to produce the desired urea derivative.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for modifications that can lead to new chemical entities with varied properties.
Biology
The compound has potential as a biochemical probe or inhibitor in enzymatic studies. Its unique structure may allow it to interact with specific biological targets, facilitating investigations into enzyme mechanisms and pathways.
Medicine
The most promising applications are in medicine, where it is being investigated as a potential therapeutic agent . The structural characteristics of this compound suggest it could modulate biological activity through interactions with enzymes or receptors. Research is ongoing to elucidate its mechanism of action and therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound in various applications:
- Urease Inhibition : Research on thiourea derivatives has shown significant urease inhibitory activity, which is crucial for addressing conditions like kidney stones and peptic ulcers. The structural features of urea compounds contribute to their effectiveness as urease inhibitors .
- Anticancer Activity : Studies have indicated that modifications to urea structures can enhance their anticancer properties. For instance, analogues targeting specific enzymes related to cancer progression have shown promising results in vitro against various cancer cell lines .
Comparative Analysis Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |
| Biology | Enzymatic probe/inhibitor | Aids in understanding enzyme functions |
| Medicine | Therapeutic agent | Potential treatment for various diseases |
Mechanism of Action
The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Differentiators
- Sulfonamide vs. Thiohydantoin/Thiourea : The target’s sulfonamide group (1,1-dioxidoisothiazolidin) confers superior aqueous solubility compared to thiohydantoins (e.g., compound 104a in ) or thioureas, which are prone to oxidation and metabolic degradation.
- Fluorobenzyl Substituents : Unlike BP 3125’s isobutoxybenzyl group , the target’s 4-fluorobenzyl moiety balances lipophilicity and electronic effects, enhancing membrane permeability without excessive metabolic clearance.
- Synthetic Complexity: The target’s synthesis (similar to ) requires precise sulfonamide ring formation, whereas morpholino-triazine derivatives (e.g., compound 14 in ) involve coupling with aromatic isocyanates at lower yields (27%).
Biological Activity
The compound 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a dioxidoisothiazolidin moiety, which is significant for its biological interactions. The presence of a fluorobenzyl group may enhance its pharmacokinetic properties, such as solubility and stability.
| Property | Value |
|---|---|
| Molecular Weight | 300.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The biological activity of this compound appears to be linked to its ability to modulate various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
- Inhibition of Cytokine Production : Similar compounds have been shown to inhibit cytokine biosynthesis, which could have implications for inflammatory diseases .
- Antioxidant Activity : The dioxidoisothiazolidin structure may contribute to antioxidant properties, potentially mitigating oxidative stress in cells .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of similar urea derivatives. The results indicated that these compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of organotellurium compounds highlighted the importance of oxidative stress modulation. While this specific compound was not directly tested, the mechanisms observed suggest potential neuroprotective properties due to its structural similarities with known neuroprotectants .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a substituted phenylamine with a fluorobenzyl isocyanate derivative. Critical steps include:
- Step 1: Formation of the isothiazolidin-2-ylphenyl intermediate via cyclization of a thiol-containing precursor under oxidative conditions (e.g., H₂O₂ in acetic acid) .
- Step 2: Reaction of the intermediate with 4-fluorobenzyl isocyanate in anhydrous dichloromethane or acetonitrile at 0–5°C to minimize side reactions .
- Key Conditions:
- Solvent polarity (dichloromethane > THF for better urea formation).
- Temperature control (<10°C) to prevent decomposition of the isocyanate.
- Use of triethylamine as a catalyst to enhance nucleophilicity .
Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR and MS .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and urea NH signals (δ 9.3–10.1 ppm). Fluorine coupling patterns (e.g., 4-fluorobenzyl CH₂ at δ 4.4 ppm with ¹⁹F splitting) are critical .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 388.1432) and isotopic patterns matching C₁₉H₁₈FN₃O₃S .
- IR Spectroscopy: Urea carbonyl stretch (~1650 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .
- HPLC-PDA: Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are recommended for initial biological activity screening of this compound?
Methodological Answer:
- Anticancer Activity: MTT assay in cancer cell lines (e.g., MCF-7, A549) with GI₅₀ values calculated using nonlinear regression .
- Antimicrobial Screening: Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination with ATP/ADP-Glo™ kits) .
- Cytotoxicity Controls: Include cisplatin and doxorubicin as positive controls; normalize data to vehicle-treated cells .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substitution) influence biological activity?
Methodological Answer:
-
SAR Strategy:
- Replace 4-fluorobenzyl with chlorobenzyl or methoxybenzyl groups via reductive alkylation .
- Compare logP (HPLC-derived) and solubility (shake-flask method) to assess hydrophobicity-activity relationships .
-
Activity Trends:
Substituent Anticancer GI₅₀ (μM) LogP 4-Fluorobenzyl 12.5 ± 1.2 3.1 4-Chlorobenzyl 18.7 ± 2.1 3.6 Fluorine’s electronegativity enhances target binding (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardization: Replicate assays using identical cell lines (e.g., ATCC-validated HeLa) and protocols (e.g., 48-hour incubation) .
- Data Normalization: Express activity as % inhibition relative to internal controls (e.g., staurosporine for kinase assays) .
- Meta-Analysis: Use software like GraphPad Prism to compare EC₅₀ values from independent studies; apply ANOVA for significance testing .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify vulnerable sites (e.g., urea cleavage) .
- Structural Stabilization:
- Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
- Deuterate labile C-H bonds (e.g., benzylic positions) to prolong half-life .
- Pharmacokinetic Testing: Conduct cassette dosing in rodents to assess AUC and Cmax improvements .
Q. How do researchers differentiate between in vitro and in vivo toxicity profiles?
Methodological Answer:
- In Vitro: Screen for hepatotoxicity (HepG2 cells + LDH release assay) and cardiotoxicity (hERG channel inhibition patch-clamp) .
- In Vivo:
- Acute toxicity: OECD 423 guidelines (dose escalation in rats, 14-day observation) .
- Histopathology: Examine liver/kidney sections for necrosis or inflammation .
- Correlation Analysis: Use Spearman’s rank test to link in vitro IC₅₀ and in vivo LD₅₀ values .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Biophysical Methods:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified receptors .
- X-ray Crystallography: Resolve co-crystal structures (e.g., with kinase domains) to identify H-bonding and hydrophobic interactions .
- Computational Modeling: Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding modes and mutational hotspots .
Q. How can solubility challenges be addressed during formulation development?
Methodological Answer:
- Co-Solvents: Use PEG 400 or Captisol® in PBS (pH 7.4) for in vivo dosing .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (emulsion-solvent evaporation method) to enhance bioavailability .
- Salt Formation: Screen counterions (e.g., hydrochloride, mesylate) via slurry conversion .
Q. What advanced analytical techniques assess stability under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation via UPLC-PDA .
- Kinetic Modeling: Calculate t₉₀ (time to 10% degradation) using Arrhenius plots for accelerated stability predictions .
Q. What cross-disciplinary applications (beyond pharmacology) are emerging for this compound?
Methodological Answer:
- Material Science: Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., Suzuki coupling) .
- Agrochemicals: Test as a fungicide (e.g., Fusarium spp. inhibition on agar plates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
